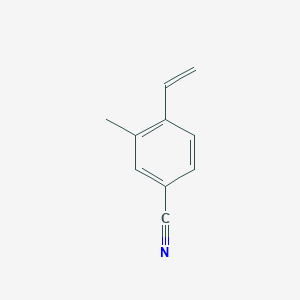

3-Methyl-4-vinylbenzonitrile

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H9N |

|---|---|

Poids moléculaire |

143.18 g/mol |

Nom IUPAC |

4-ethenyl-3-methylbenzonitrile |

InChI |

InChI=1S/C10H9N/c1-3-10-5-4-9(7-11)6-8(10)2/h3-6H,1H2,2H3 |

Clé InChI |

PBTCPNSIPISRFA-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)C#N)C=C |

Origine du produit |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 4 Vinylbenzonitrile

Cycloaddition Chemistry Involving the Vinyl Moiety

The vinyl group of 3-Methyl-4-vinylbenzonitrile serves as a reactive component in various cycloaddition reactions, providing a pathway to construct complex cyclic structures.

Diels-Alder Reactions and Analogous [4+2] Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.comyoutube.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. masterorganicchemistry.comyoutube.com The vinyl group in this compound can act as a dienophile, particularly when activated by the electron-withdrawing nitrile group. For the reaction to be efficient, the diene must be in a conjugated system and adopt an s-cis conformation. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org

The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com In the case of this compound, the nitrile group, being electron-withdrawing, enhances the dienophilic character of the vinyl group.

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are also a significant application of this chemistry, leading to the formation of bicyclic systems. libretexts.orgnih.gov

| Factor | Description | Impact on this compound |

|---|---|---|

| Diene Conformation | The diene must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.comlibretexts.org | The choice of diene partner is crucial for a successful reaction with the vinyl group of the title compound. |

| Electronic Effects | Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.com | The electron-withdrawing nitrile group enhances the reactivity of the vinyl group as a dienophile. |

| Stereospecificity | The stereochemistry of the dienophile is retained in the product. libretexts.org | Reactions involving substituted dienes will result in specific stereoisomers of the cyclohexene product. |

[3+2]-Cycloadditions with 1,3-Dipoles (e.g., Diazomethane)

Beyond [4+2] cycloadditions, the vinyl group of this compound can also participate in [3+2] cycloaddition reactions. These reactions involve a 1,3-dipole, such as diazomethane (B1218177) or an azide, reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring.

For instance, the reaction with diazomethane would be expected to yield a pyrazoline derivative. The regioselectivity of this addition would be influenced by the electronic and steric effects of the substituents on the vinyl group and the 1,3-dipole.

Reactions of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom. pressbooks.publibretexts.org

Formation of Amidoximes and Amides from Nitriles

Nitriles can be converted to amidoximes by reaction with hydroxylamine. This transformation is significant in medicinal chemistry as amidoximes are common bioisosteres of carboxylic acids and can act as prodrugs.

Furthermore, nitriles can be hydrolyzed to primary amides. nih.gov This can be achieved under either acidic or basic conditions. chemistrysteps.com Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to give an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com

| Reaction | Reagents | General Mechanism |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+ | Protonation of the nitrile nitrogen activates the triple bond for nucleophilic attack by water, leading to an imidic acid intermediate that tautomerizes to the amide. libretexts.orgchemistrysteps.com |

| Base-Catalyzed Hydrolysis | OH-, H2O | Nucleophilic attack of hydroxide on the nitrile carbon forms an intermediate that is protonated to an imidic acid, which then tautomerizes to the amide. pressbooks.pubchemistrysteps.com |

Nucleophilic Additions and Subsequent Transformations at the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by a range of nucleophiles. libretexts.org Grignard reagents and organolithium compounds can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. chemistrysteps.com This provides a valuable method for carbon-carbon bond formation.

Reduction of the nitrile group can lead to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgchemistrysteps.com The reaction proceeds through the formation of an imine intermediate which is further reduced. libretexts.org

Electrophilic and Nucleophilic Aromatic Functionalization on the Benzonitrile (B105546) Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally nucleophilic, but the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com For a nucleophilic aromatic substitution to occur, a good leaving group must be present on the ring, and there must be strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound itself, there is no good leaving group. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at a position activated by the nitrile group, SNAr could be possible. The nitrile group would effectively stabilize the negative charge in the intermediate through resonance. libretexts.orglibretexts.org

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -CH₃ (Methyl) | Electron-donating (activating) | ortho, para-director libretexts.org |

| -C≡N (Nitrile) | Electron-withdrawing (deactivating) | meta-director uci.edu |

| -CH=CH₂ (Vinyl) | Electron-withdrawing (deactivating) | meta-director |

Radical-Mediated Transformations and Polymerization Tendencies

The presence of a vinyl group makes this compound a prime candidate for transformations involving radical intermediates. These processes are fundamental to polymer chemistry and the synthesis of complex organic molecules. The substitution pattern on the aromatic ring can influence the stability of radical intermediates and the regioselectivity of addition reactions.

Atom Transfer Radical Processes, which include Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA), are powerful methods for forming carbon-carbon bonds in a controlled manner. cmu.edu These techniques rely on the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant species (an alkyl halide) and an active radical species, mediated by a transition metal catalyst, most commonly a copper complex. cmu.edusigmaaldrich.com

The general mechanism for ATRP involves the activation of an initiator (R-X) by a copper(I) complex to generate a radical (R•) and a copper(II) halide complex. This radical can then add to a monomer, such as this compound, initiating a polymer chain. The process is controlled because the propagating radical can be reversibly deactivated by reacting with the copper(II) complex, reforming a dormant chain end and the copper(I) catalyst. cmu.edu This equilibrium minimizes termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com Styrenes and related vinyl monomers are well-suited for ATRP. cmu.edu

Similarly, ATRA involves the addition of a single radical species across the double bond of an alkene. chemrxiv.orgresearchgate.net For this compound, this would involve the addition of a radical generated from a halo-compound to the vinyl group. For example, the photocatalytic ATRA of CBr₄ to various styrenes proceeds with anti-Markovnikov selectivity, demonstrating a method to functionalize the vinyl group. researchgate.net

The table below summarizes typical conditions used for the ATRP of styrene (B11656), a close structural analog of this compound, illustrating the common components of such a system.

| Catalyst System | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| CuBr / 4,4′-di-(5-nonyl)-2,2′-bipyridyl (dNbipy) | 1-Phenylethyl bromide | None (Bulk) | 110 | cmu.edu |

| CuBr / N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) | Ethyl 2-bromoisobutyrate | None (Bulk) | 90 | sigmaaldrich.com |

| FeCl₃·6H₂O / Succinic Acid / AIBN (ICAR ATRP) | Ethyl 2-bromoisobutyrate | N,N-Dimethylformamide (DMF) | 70 | nih.gov |

| CuBr / Tris(2-pyridylmethyl)amine (TPMA) | Methyl 2-bromopropionate | N,N-Dimethylformamide (DMF) | 50 | sigmaaldrich.com |

Oxidative radical cyclizations are sophisticated reactions that can generate complex polycyclic structures from relatively simple precursors. nih.gov These reactions typically involve the addition of an oxygen-centered radical (like NO₃• or SO₄•⁻) to an unsaturated bond, such as the vinyl group of this compound, to create a vinyl radical. nih.gov This initial step is followed by one or more intramolecular cyclization steps, where the radical attacks another part of the molecule. nih.govsemanticscholar.org

In a hypothetical scenario involving a suitably functionalized derivative of this compound, an initial attack by an O-centered radical on the vinyl group could be followed by a transannular cyclization if another reactive site is present in the molecule. nih.gov These cascade reactions are powerful because they can build molecular complexity rapidly, often with high stereoselectivity. The process is considered "self-terminating" as the final step often involves the homolytic scission of a weak bond to yield the final product and a radical that does not propagate a chain. nih.gov Iron(III) chloride is often used as a mild and environmentally benign oxidant to facilitate such transformations. semanticscholar.orgresearchgate.net

The feasibility and outcome of such a cyclization would be highly dependent on the specific substrate structure, particularly the presence and position of other radical-accepting groups within the molecule.

Stereochemical Control and Diastereoselective Synthesis in Reactions

When the vinyl group of this compound participates in addition reactions, a new stereocenter is often created at the benzylic position. Controlling the stereochemistry of this center is a key challenge in synthesis. masterorganicchemistry.com Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com When the starting material can lead to multiple diastereomers, a reaction that preferentially forms one is called diastereoselective. masterorganicchemistry.combeilstein-journals.org

The steric hindrance and electronic properties of the substituents on the aromatic ring significantly influence the stereochemical outcome. The methyl group at the 3-position and the nitrile group at the 1-position in this compound would dictate the preferred trajectory of an incoming reagent to one of the two faces of the planar vinyl group.

A pertinent example is the copper-catalyzed enantioselective acylcyanation of substituted styrenes. acs.org In these reactions, an acyl radical and a cyanide group are added across the double bond. The enantioselectivity is controlled by a chiral ligand attached to the copper catalyst. The electronic nature of the substituents on the styrene ring has a notable effect on both the yield and the enantiomeric ratio (er) of the product. This demonstrates that for a substrate like this compound, high levels of stereocontrol are achievable using modern catalytic methods.

The following table shows data from the acylcyanation of various substituted styrenes, illustrating how substituents influence reactivity and stereoselectivity. acs.org

| Styrene Substituent | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| None (Styrene) | 85 | 96:4 | acs.org |

| para-Methyl | 82 | 96:4 | acs.org |

| para-Methoxy | 77 | >95:5 | acs.org |

| para-Fluoro | 65 | >95:5 | acs.org |

| para-Trifluoromethyl | 56 | 95:5 | acs.org |

| ortho-Methyl | 73 | >95:5 | acs.org |

| meta-Chloro | 68 | >95:5 | acs.org |

These results suggest that both electron-donating and electron-withdrawing groups are well-tolerated and that high enantioselectivity can be maintained across a range of substituted styrenes, which bodes well for potential stereoselective reactions on this compound. acs.org

Computational and Theoretical Investigations of 3 Methyl 4 Vinylbenzonitrile

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are paramount in determining its reactivity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to describe these characteristics. orientjchem.orgepstem.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For benzonitrile (B105546) derivatives, these calculations are often performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). orientjchem.org While specific experimental values for 3-Methyl-4-vinylbenzonitrile are not detailed in the provided sources, the table below illustrates the typical data generated from such a computational analysis, based on findings for analogous compounds. orientjchem.orgnih.gov

Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap | ΔE | 5.62 | Chemical reactivity and kinetic stability |

Note: The values in this table are illustrative and represent typical results obtained for similar benzonitrile derivatives through DFT calculations.

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack.

For this compound, an MEP analysis would be expected to show a significant negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The aromatic ring would exhibit a complex potential distribution, influenced by the electron-withdrawing nitrile group and the electron-donating methyl and vinyl groups. Such studies help in understanding intermolecular interactions and the molecule's binding behavior. nih.govnih.gov

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating the detailed pathways of chemical reactions. nih.gov They allow for the mapping of the potential energy surface, which connects reactants, transition states, intermediates, and products. wavefun.com

A primary application of quantum chemistry is the analysis of reaction mechanisms. nih.gov By locating the transition state (TS)—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. nih.gov For instance, in a potential cycloaddition reaction involving the vinyl group of this compound, calculations would first identify a pre-reaction complex, followed by the transition state for the cycloaddition, an intermediate, and then a second transition state leading to the final products. chemrxiv.org The calculated activation energies provide direct insight into the kinetic feasibility of the proposed mechanism. nih.gov The activation energy for a given reaction can also show significant temperature dependence. nih.gov

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism. nih.gov Computational models can account for these effects using two main approaches: implicit and explicit solvation. rsc.org

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and is often used to study how the solvent's polarity affects the stability of reactants, products, and transition states. rsc.orgresearchgate.net

Explicit Solvation Models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

For this compound, these models could be used to determine how a reaction's energy profile changes in different solvents, such as water versus a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov Studies on similar compounds have shown that changing the solvent can significantly alter reaction rates and even the stability of different products and intermediates. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, offering insights into molecular flexibility and interactions.

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.com For this compound, key areas of flexibility include the rotation around the single bond connecting the vinyl group to the benzene (B151609) ring and the rotation of the methyl group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. lumenlearning.com This is crucial for understanding the molecule's average shape and how it might interact with other molecules, such as in a biological receptor or a crystal lattice. nih.govresearchgate.net The simulations can also reveal important intermolecular interactions that govern the properties of the substance in its condensed phases. nih.gov

Prediction of Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman) Simulations

Theoretical simulations of vibrational spectra, specifically Infrared (IR) and Raman, are crucial for identifying the characteristic vibrational modes of a molecule. These calculations are generally performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). orientjchem.org The process begins with the optimization of the molecule's geometry to find its most stable energetic state. Following optimization, vibrational frequency calculations are performed.

The resulting theoretical spectra provide a set of vibrational frequencies, each corresponding to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds. derpharmachemica.com While raw calculated frequencies are often higher than experimental values due to the harmonic approximation used in the calculations, they can be corrected using scaling factors to improve agreement with experimental data. uh.edu The analysis of these modes is aided by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational frequency. nih.gov

For a molecule like this compound, key predicted vibrations would include:

C≡N Stretching: A strong, characteristic band for the nitrile group, typically appearing around 2220-2240 cm⁻¹. orientjchem.org

C=C Stretching: Vibrations from the vinyl group and the aromatic ring.

C-H Stretching: Aromatic and vinylic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. orientjchem.org

CH₃ Group Vibrations: Symmetric and asymmetric stretching and deformation modes of the methyl group. orientjchem.org

Ring Vibrations: C-C stretching vibrations within the benzene ring, typically observed in the 1400-1650 cm⁻¹ region. orientjchem.org

Out-of-Plane Bending: C-H out-of-plane bending modes in the fingerprint region (below 1000 cm⁻¹) are diagnostic of the substitution pattern on the aromatic ring.

The table below illustrates the kind of data obtained from a DFT-based vibrational analysis, using the structurally similar compound 4-Bromo-3-methylbenzonitrile as an example to show representative vibrational modes. researchgate.net

| Mode Label | Calculated Wavenumber (cm⁻¹) | IR Intensity (Km/mol) | Raman Intensity | Vibrational Assignment |

| 8 | 266 | 0.919 | 3760.133 | νBrC(46)+βCCC(28) |

| 14 | 522 | 2.147 | 1002.661 | νBrC(42)+βCCC(24) |

| 23 | 1040 | 18.008 | 100.865 | βCH(54)+νCBr(12) |

| 28 | 1251 | 10.370 | 114.283 | βCH(55)+νCC(18) |

| 31 | 1488 | 1.157 | 102.731 | νCC(50)+βCH(31) |

| 35 | 1608 | 11.231 | 382.471 | νCC(80)+βCH(10) |

| 38 | 2231 | 30.137 | 379.791 | νCN(89) |

| 42 | 3055 | 10.749 | 201.558 | νCH(99) |

This data is for the related compound 4-Bromo-3-methylbenzonitrile and serves as an illustration. researchgate.net

Electronic Absorption and Emission Spectra Calculations (UV-Vis, Fluorescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. nih.govrsc.org These calculations provide information about the electronic transitions between different molecular orbitals.

The process involves first optimizing the ground state geometry of the molecule. Then, TD-DFT calculations are performed to determine the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations can elucidate the nature of the electronic transitions, for instance, identifying them as π→π* or n→π* transitions, by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For this compound, the conjugated system encompassing the benzene ring, the vinyl group, and the nitrile group is expected to give rise to distinct absorption bands in the UV region. Theoretical calculations can predict the λmax for these transitions and how they might be influenced by different solvents, a phenomenon known as solvatochromism.

Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima is known as the Stokes shift.

A typical output from a TD-DFT calculation for UV-Vis absorption is presented in the illustrative table below.

| Excitation | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 250 | 0.15 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 220 | 0.40 | HOMO → LUMO+1 (92%) |

This table is a hypothetical representation of typical TD-DFT output for an aromatic nitrile.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are highly effective in predicting Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and is typically used in conjunction with DFT. nih.govrsc.org

The calculation involves optimizing the molecular geometry and then, using the GIAO method, computing the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). The chemical shift (δ) is then determined by comparing the calculated shielding value of a nucleus in the molecule to the shielding value of a nucleus in a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

δcalc = σref - σcalc

These predicted chemical shifts are invaluable for assigning signals in experimental NMR spectra, confirming structures, and studying conformational isomers. nih.gov The accuracy of the prediction can depend significantly on the choice of the DFT functional and basis set. nih.gov For complex molecules, comparing the calculated chemical shifts for several possible isomers with the experimental spectrum can be a definitive way to identify the correct structure.

For this compound, GIAO-DFT calculations would predict the chemical shifts for each unique proton and carbon atom. Key predictions would include:

¹H NMR: The distinct chemical shifts for the three aromatic protons, the three protons of the vinyl group, and the three protons of the methyl group.

¹³C NMR: The chemical shifts for the nine distinct carbon atoms, including the nitrile carbon, the two vinylic carbons, the methyl carbon, and the five carbons of the benzene ring.

An illustrative table of predicted NMR chemical shifts is shown below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (CN) | 119.5 | H (Aromatic) | 7.5 - 7.8 |

| C (ipso-CN) | 112.0 | H (Vinyl) | 5.5 - 7.0 |

| C (ipso-CH₃) | 140.0 | H (Methyl) | 2.4 |

| C (ipso-Vinyl) | 138.0 | ||

| C (Aromatic) | 128.0 - 135.0 | ||

| C (Vinyl) | 115.0 - 136.0 | ||

| C (Methyl) | 20.5 |

This table contains representative chemical shift values expected for a molecule with the structure of this compound, based on typical values for similar functional groups.

Polymerization Science and Advanced Materials Applications

Homopolymerization and Copolymerization Studies of 3-Methyl-4-vinylbenzonitrile

The polymerization of this compound can be achieved through various techniques, leading to the formation of homopolymers or copolymers with tailored properties. The interplay between the methyl and nitrile groups on the phenyl ring affects the electron density of the vinyl group, thereby influencing its reactivity in polymerization processes.

Free radical polymerization is a fundamental method for producing polymers from vinyl monomers. The process involves three main stages: initiation, propagation, and termination. For substituted styrenes, the nature of the substituent significantly impacts the polymerization kinetics. The polymerization of styrene (B11656) and its derivatives typically follows first-order kinetics with respect to the monomer and an order of approximately 0.5 with respect to the initiator. epa.gov

While specific kinetic data for this compound is not extensively documented, studies on related substituted styrenes offer valuable insights. For instance, in the free-radical polymerization of 4-methylstyrene (B72717) initiated by 2,2'-azoisobutyronitrile (AIBN), the reaction order with respect to the initiator was found to be 0.48, a value close to the theoretical 0.50, suggesting that termination occurs primarily through bimolecular coupling of polymer radicals. epa.gov However, deviations can occur due to primary radical termination, where an initiator radical terminates a growing polymer chain. epa.gov

The substituents on the aromatic ring influence the reactivity of the monomer and the stability of the propagating radical. The electron-donating methyl group in 4-methylstyrene and the electron-withdrawing cyano group in 4-cyanostyrene (B1585062) both affect the electronic properties of the styrenic system. In this compound, the combination of a methyl group (weakly activating) and a nitrile group (strongly deactivating) creates a complex electronic environment that would modulate the reactivity of the vinyl group and the stability of the resulting benzylic radical during polymerization. The rate of initiation for 4-methoxystyrene (B147599) (a stronger donating group than methyl) is greater than that for styrene, which in turn is greater than for 4-methylstyrene. epa.gov This suggests a nuanced relationship between substituent electronic effects and polymerization kinetics.

Table 1: Kinetic Data for Free Radical Polymerization of Related Styrenic Monomers at 60°C

| Monomer | Initiator Order | Constant {kprt/(ki . kp)} (mol·s·dm-3) |

|---|---|---|

| Styrene | 0.50 | 1.37 x 104 |

| 4-Methylstyrene | 0.48 | 1.30 x 104 |

| 4-Methoxystyrene | 0.48 | 1.47 x 104 |

This table presents data for related compounds to infer the potential behavior of this compound. Data sourced from Berry, R.W.H. et al. epa.gov

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and polydispersity (PDI). sigmaaldrich.comsigmaaldrich.com These methods are crucial for synthesizing well-defined polymers for high-performance applications.

Atom Transfer Radical Polymerization (ATRP) has proven effective for a wide range of styrenic monomers. sigmaaldrich.comnih.gov The success of ATRP depends on the equilibrium between active (propagating) radicals and dormant species, which is mediated by a transition-metal complex. sigmaaldrich.com Studies on para-substituted styrenes show that electron-withdrawing groups can significantly influence the polymerization rate. For example, 4-cyanostyrene undergoes rapid ATRP, yielding polymers with narrow molecular weight distributions, which is consistent with the Hammett equation that correlates reaction rates with substituent electronic parameters. researchgate.net This finding strongly suggests that this compound, also possessing a cyano group, would be a suitable monomer for ATRP, allowing for the synthesis of well-defined homopolymers and block copolymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another versatile CRP method that relies on a chain transfer agent (RAFT agent) to mediate the polymerization. sigmaaldrich.com The choice of RAFT agent is critical and depends on the monomer being polymerized. For styrenic monomers, trithiocarbonates and dithiobenzoates are often effective. fujifilm.com Specifically, RAFT agents like 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid are designed for monomers containing cyano groups and have been shown to control the polymerization of methacrylates and styrenes. fujifilm.comfujifilm.com This indicates that a similar class of RAFT agents could be employed for the controlled polymerization of this compound.

Copolymerization of this compound with other vinyl monomers is a key strategy for creating materials with a broad spectrum of properties. By incorporating comonomers such as styrene, methyl methacrylate (B99206) (MMA), or acrylates, the properties of the final material, including thermal stability, solubility, and mechanical strength, can be precisely tuned. rsc.orgrsc.org

For instance, block copolymers are a class of materials where distinct polymer chains are linked together. These can be synthesized using controlled radical polymerization techniques. sigmaaldrich.com A well-defined poly(this compound) block could be synthesized first and then used as a macroinitiator for the polymerization of a second monomer, like styrene or MMA, to create a diblock copolymer. researchgate.net The nitrile functionalities within the poly(this compound) block would provide specific polarity and potential for post-polymerization modification, while the other block would contribute its own distinct properties, such as the hydrophobicity of polystyrene or the transparency of PMMA. While specific examples of copolymers with this compound are not detailed in the provided search results, the successful synthesis of block copolymers from analogous substituted styrenes provides a clear pathway for their design and creation. nih.govresearchgate.net

Development of Functional Materials Incorporating this compound Moieties

The incorporation of the this compound monomer unit into polymers offers a route to advanced functional materials. The nitrile group, with its large dipole moment, is particularly valuable for applications in electronics and optics.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. spie.org Second-order NLO polymers are of particular interest and typically require chromophores with a large second-order hyperpolarizability (β) aligned in a non-centrosymmetric manner within the polymer matrix.

The key to a large molecular hyperpolarizability (β) is the presence of a molecular structure that facilitates charge asymmetry, often achieved with a donor-π-acceptor (D-π-A) motif. In such a system, an electron-donating group and an electron-accepting group are connected by a conjugated π-electron bridge.

The this compound monomer possesses the essential features of an NLO chromophore.

Acceptor (A): The nitrile (-C≡N) group is a very strong electron acceptor due to the electronegativity of nitrogen and the nature of the triple bond.

π-Bridge: The phenyl ring and the vinyl group constitute the conjugated π-system that allows for electron delocalization.

Donor (D): The methyl (-CH₃) group is a weak electron-donating group.

When this monomer is polymerized, the resulting polymer chains contain these D-π-A chromophores as pendant side groups. To achieve a macroscopic second-order NLO effect (represented by the susceptibility tensor χ⁽²⁾), these chromophores must be aligned in a non-centrosymmetric fashion. This is typically accomplished by applying a strong external electric field to the polymer film at a temperature above its glass transition temperature (Tg), a process known as electric-field poling. The alignment is then locked in by cooling the material below its Tg. The thermal stability of the poled state is crucial for device longevity and is related to the Tg of the polymer. Copolymers with high-Tg monomers can be designed to enhance this stability. nih.gov

While direct measurements of the NLO properties of poly(this compound) are not available in the search results, the molecular structure is inherently suited for NLO applications. The strategic placement of the electron-donating methyl group and the strong electron-withdrawing nitrile group on the styrenic backbone provides the necessary electronic asymmetry for a significant second-order NLO response.

Nonlinear Optical (NLO) Materials and Devices

Computational Modeling and Prediction of NLO Susceptibilities

Computational chemistry provides powerful tools for the a priori prediction of molecular properties, guiding the design of new materials with enhanced nonlinear optical (NLO) characteristics. For molecules like this compound, computational modeling is crucial for understanding and predicting their NLO susceptibilities. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to gain insight into the electronic structure and its response to an applied optical field. researchgate.net

The process involves correlating theoretically predicted electronic parameters with experimental results to explain observed data. researchgate.net Key parameters derived from these calculations include frontier molecular orbital energies (HOMO and LUMO), the resulting energy gap, dipole moments, and hyperpolarizabilities (β and γ). The nitrile (-CN) group in this compound acts as an electron-withdrawing group (acceptor), while the vinyl (-CH=CH2) group can act as a π-electron donor. This intramolecular donor-acceptor character is a key feature for second and third-order NLO activity.

Computational studies on similar donor-π-acceptor systems have shown that the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. rsc.org By modeling this compound, researchers can predict how modifications to its structure, such as extending the conjugation or altering substituent groups, would impact its NLO properties. For instance, calculations can reveal the extent of intramolecular charge transfer (ICT) upon photoexcitation, which is strongly linked to the magnitude of the hyperpolarizability. nih.gov Systematic investigations have demonstrated that properties like dihedral angles between structural units, bond order, and hyperpolarizability have a dominant effect on the frontier electronic energy levels. nih.gov

Table 1: Key Computational Parameters for NLO Prediction

| Calculated Parameter | Significance for NLO Properties |

|---|---|

| HOMO-LUMO Gap (Eg) | A smaller energy gap often correlates with larger hyperpolarizability and enhanced NLO response. |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response, essential for effects like second-harmonic generation. |

| Second Hyperpolarizability (γ) | Quantifies the third-order NLO response, relevant for applications like optical switching and data processing. nih.gov |

| Intramolecular Charge Transfer (ICT) | The degree of charge separation in the excited state, which is a primary origin of NLO activity in D-A molecules. |

| Dipole Moment Change (Δμ) | The difference in dipole moment between the ground and excited states, directly related to β. |

Electroactive and Photoactive Molecular Systems

The electronic structure of this compound, featuring a π-conjugated system with donor (vinyl) and acceptor (nitrile) moieties, makes it a candidate for integration into electroactive and photoactive molecular systems. These systems are fundamental to organic electronics, where materials must exhibit specific responses to electrical or light stimuli.

Electroactive Properties: The term electroactive refers to a material's ability to change its optical or electrical properties under an applied electric field. In donor-acceptor molecules, this is often governed by the stability of charged states. Cyclic voltammetry is a common experimental technique used to probe the electrochemical behavior of such molecules, allowing for the determination of oxidation and reduction potentials. These potentials correspond to the HOMO and LUMO energy levels, respectively. The presence of the electron-withdrawing nitrile group facilitates the reduction process (n-doping), while the aromatic ring and vinyl group are susceptible to oxidation (p-doping). This dual functionality is essential for creating materials for organic field-effect transistors (OFETs) and other electronic components.

Photoactive Properties: Photoactivity arises from the molecule's interaction with photons. Upon absorption of light, a donor-acceptor molecule like this compound can be promoted to an excited state characterized by intramolecular charge transfer (ICT). nih.gov This charge-separated state is distinct from the ground state in its electronic and geometric configuration. The radiative decay from this ICT state can result in fluorescence, with the emission wavelength being sensitive to the local environment's polarity (solvatochromism). Non-radiative decay pathways are also crucial for applications like photothermal therapy, where absorbed light energy is converted into heat. rsc.org The specific wavelengths of absorption and emission are dictated by the HOMO-LUMO gap, which can be tuned by chemical design. researchgate.net The vinyl group also offers a reactive site for further functionalization or polymerization, allowing the photoactive properties of the core molecule to be incorporated into larger systems or thin films.

Precursors for Polymeric Thin Films and Nanostructures in Optoelectronics

A key feature of this compound is its vinyl group, which serves as a polymerizable handle. This functionality allows the molecule to act as a monomer, or a precursor, for the synthesis of polymeric thin films and nanostructures tailored for optoelectronic applications. researchgate.net The transformation from a small molecule to a polymer allows for the fabrication of large-area, solution-processable, and flexible devices.

The polymeric precursor method involves synthesizing a polymer from functional monomers, which can then be deposited onto a substrate using techniques like spin-coating or inkjet printing to form a thin film. researchgate.net In this case, poly(this compound) would have a polystyrene-like backbone with the electronically active 3-methylbenzonitrile (B1361078) moiety as a pendant group on each repeating unit. The optical and electronic properties of the resulting film are determined by the collective behavior of these pendant groups.

The close packing of the chromophores in the solid state can lead to unique properties distinct from the isolated molecule, such as altered absorption spectra and charge transport characteristics. The engineering of such polymers is crucial for applications including:

Organic Light-Emitting Diodes (OLEDs): Where the polymer film can serve as an emissive layer or a host material.

Organic Photovoltaics (OPVs): The polymer can act as either a donor or an acceptor material within the bulk-heterojunction active layer. researchgate.net

Dielectric Layers: The nitrile group's high polarity can contribute to a high dielectric constant, making such polymers useful as gate dielectrics in OFETs.

Furthermore, advanced lithography and self-assembly techniques can be used to pattern these polymers into nanostructures, such as nanowires or gratings, to create photonic crystals or plasmonic devices with enhanced light-matter interactions.

Engineering of Conjugated Donor-Acceptor Architectures for Electronic Applications

The design of donor-acceptor (D-A) architectures is a powerful strategy in molecular engineering to create organic materials with customized electronic properties for applications ranging from transistors to solar cells. rsc.orgnih.gov The fundamental principle is to combine an electron-rich (donor) unit with an electron-poor (acceptor) unit within the same conjugated system. arxiv.org This arrangement leads to the formation of new frontier molecular orbitals, where the HOMO is typically localized on the donor and the LUMO on the acceptor. nih.govarxiv.org This spatial separation influences the material's optical and charge-transport properties.

This compound represents a valuable building block for these architectures. Its benzonitrile (B105546) core is a well-established electron acceptor. The vinyl group provides a versatile point for integration into a larger conjugated backbone through polymerization or cross-coupling reactions (e.g., Heck, Suzuki).

The engineering process involves several key considerations:

Strength of Donor and Acceptor Units: Introducing a stronger donor while keeping the acceptor constant tends to raise the HOMO level, while a stronger acceptor with the same donor lowers the LUMO level. arxiv.org This allows for precise tuning of the material's energy levels to match the requirements of a specific device, for example, to ensure efficient charge injection from electrodes.

Conjugated Linker (π-bridge): The nature of the conjugated pathway connecting the donor and acceptor influences the degree of electronic communication and the planarity of the molecule, which in turn affects the charge mobility and absorption spectrum. nih.gov

Molecular Geometry: The substitution pattern, such as the meta position of the methyl group in this compound, can induce steric twists in the polymer backbone, affecting morphology and intermolecular interactions. While often reducing crystallinity, this can sometimes improve solubility for solution processing.

By strategically combining building blocks like this compound with various donor units (e.g., thiophene, fluorene, carbazole), a vast library of D-A copolymers can be synthesized. researchgate.net These materials exhibit tunable band gaps, absorption profiles, and charge carrier mobilities, making them prime candidates for high-performance electronic applications. rsc.org

Table 2: Impact of D-A Design on Electronic Properties

| Design Strategy | Effect on Frontier Orbitals | Resulting Property Change | Potential Application |

|---|---|---|---|

| Increase Acceptor Strength | Lowers LUMO, minimal change to HOMO arxiv.org | Narrows band gap, red-shifts absorption | Organic Photovoltaics (OPVs) |

| Increase Donor Strength | Raises HOMO, minimal change to LUMO arxiv.org | Narrows band gap, improves hole injection | Organic Field-Effect Transistors (OFETs) |

| Extend π-Conjugation | Lowers LUMO and raises HOMO | Narrows band gap, increases molar absorptivity | Photosensitizers, NIR detectors |

| Introduce Steric Hindrance | Twists backbone, disrupts planarity | Reduces aggregation, increases solubility | Solution-processable electronics |

Photochemistry of 3 Methyl 4 Vinylbenzonitrile and Its Derivatives

Photoinduced Electron Transfer Processes and Charge Separation

There is no available scientific literature or experimental data concerning the photoinduced electron transfer (PET) processes or charge separation dynamics specifically involving 3-Methyl-4-vinylbenzonitrile as either a donor or an acceptor. Studies on related vinylbenzonitrile derivatives suggest the potential for interesting PET behavior due to the presence of both a π-donating vinyl group and a π-accepting nitrile group, but such properties have not been documented for this specific isomer.

Excited State Dynamics, Energy Transfer, and Fluorescence Properties

Information regarding the excited state dynamics, such as the lifetimes of singlet and triplet states, energy transfer mechanisms, and fluorescence properties (including emission spectra and quantum yields) of this compound, is not available. The substitution pattern on the benzene (B151609) ring is known to significantly influence these properties in related molecules, but specific data for the 3-methyl-4-vinyl isomer has not been reported.

Photochemical Reactions and Mechanistic Investigations

Photocycloadditions and Rearrangements

No studies documenting the photochemical reactions of this compound, including photocycloadditions or photochemical rearrangements, have been found. The vinyl group suggests a potential for [2+2] photocycloaddition reactions, a common reaction pathway for vinyl aromatic compounds, but no such reactivity has been experimentally verified for this compound.

Solvent Effects on Photoreactivity and Quantum Yields

The influence of solvent polarity on the photoreactivity and quantum yields of this compound has not been investigated. Consequently, there is no data available to construct a data table on this topic.

Applications in Photopolymerization and Photoresponsive Materials

There are no published reports on the use of this compound in the fields of photopolymerization, either as a monomer or a photoinitiator, or in the development of photoresponsive materials.

Photosensitization and Photocatalysis Studies

The potential of this compound to act as a photosensitizer or to be involved in photocatalytic processes has not been explored in any available research.

Analytical Methodologies for Research on 3 Methyl 4 Vinylbenzonitrile

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the precise arrangement of atoms and functional groups within a molecule. By interacting with electromagnetic radiation, molecules produce unique spectral fingerprints that reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural analysis of organic compounds like 3-Methyl-4-vinylbenzonitrile. omicsonline.org It provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. For this compound, one would expect distinct signals for the aromatic protons, the vinyl group protons, and the methyl group protons. The splitting pattern (multiplicity) of these signals, governed by spin-spin coupling, reveals the number of neighboring protons.

¹³C NMR Spectroscopy provides information about the carbon skeleton. vanderbilt.edu Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in a ¹³C NMR spectrum, which typically range from 0-220 ppm, are indicative of the type of carbon (e.g., aromatic, vinyl, methyl, nitrile). omicsonline.org

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. core.ac.uk COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the structure. HMBC spectra reveal long-range correlations (typically over two or three bonds) between protons and carbons, which is invaluable for connecting different fragments of the molecule. core.ac.ukresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.8 | 125 - 140 |

| Vinyl CH= | 6.5 - 7.0 | 130 - 140 |

| Vinyl =CH₂ | 5.5 - 6.0 | 115 - 125 |

| Methyl CH₃ | ~2.5 | ~20 |

| Quaternary C (Aromatic) | - | 130 - 150 |

| Nitrile CN | - | 115 - 120 |

Note: These are approximate ranges and can vary based on the solvent and specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (GC-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. measurlabs.com It measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of a precise molecular formula. vanderbilt.edu This information is critical for confirming the identity of this compound and its derivatives.

Hyphenated techniques, which combine chromatography with mass spectrometry, are essential for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture using a gas chromatograph and then identifies them using a mass spectrometer. researchgate.netgcms.cz For GC-MS analysis, non-volatile or polar compounds may need to be derivatized to increase their volatility. researchgate.net GC-MS is well-suited for the analysis of relatively nonpolar compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. lcms.czpreprints.org This technique is particularly useful for analyzing less volatile or thermally sensitive compounds that are not amenable to GC-MS. researchgate.net

Both GC-MS and LC-MS/MS (tandem mass spectrometry) can provide structural information through the analysis of fragmentation patterns, which are unique to specific molecules. lcms.czusda.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. scispace.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. scispace.com The resulting IR spectrum shows absorption bands at characteristic wavenumbers corresponding to specific functional groups. For this compound, key expected IR absorptions include:

C≡N stretch: A sharp, intense peak around 2220-2240 cm⁻¹ for the nitrile group. spectroscopyonline.com

C=C stretch (aromatic and vinyl): Peaks in the range of 1600-1680 cm⁻¹. libretexts.org

C-H stretch (aromatic and vinyl): Peaks typically above 3000 cm⁻¹. libretexts.org

C-H stretch (methyl): Peaks just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. scispace.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. scispace.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Aromatic (C=C) | Stretch | 1585 - 1600 |

| Aromatic/Vinyl C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

Source: General IR correlation tables. libretexts.orgdocbrown.inforesearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. researchgate.netresearchgate.net

UV-Vis Absorption Spectroscopy measures the absorption of UV and visible light by a molecule. The wavelengths at which a molecule absorbs light (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital. For conjugated systems like this compound, which contains an aromatic ring and a vinyl group, these electronic transitions typically occur in the UV region. The resulting spectrum can be used to confirm the presence of the conjugated system.

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to be fluorescent, it must be able to relax from the excited electronic state back to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). This technique can be highly sensitive and can provide information about the molecular environment.

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental set of techniques used to separate and purify components of a mixture. The separation is based on the differential distribution of the components between a stationary phase and a mobile phase.

Column Chromatography (Silica Gel, Reverse Phase)

Column chromatography is a widely used preparative technique for purifying organic compounds. materialharvest.com

Normal-Phase Column Chromatography (Silica Gel): In this technique, a polar stationary phase, most commonly silica (B1680970) gel, is used with a nonpolar mobile phase (eluent). youtube.com Polar compounds in the mixture will have a stronger affinity for the stationary phase and will therefore move down the column more slowly than nonpolar compounds. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted from the column, leading to their separation. This is a standard method for purifying reaction products from starting materials and byproducts.

Reverse-Phase Column Chromatography: This technique employs a nonpolar stationary phase, such as silica gel that has been chemically modified with long alkyl chains (e.g., C18), and a polar mobile phase. materialharvest.comgoogle.comlibretexts.org In reverse-phase chromatography, nonpolar compounds interact more strongly with the nonpolar stationary phase and are retained longer, while polar compounds elute more quickly. libretexts.orgnih.gov This method is particularly useful for the purification of polar compounds or when normal-phase chromatography does not provide adequate separation.

Table 3: Comparison of Normal-Phase and Reverse-Phase Column Chromatography

| Feature | Normal-Phase Chromatography | Reverse-Phase Chromatography |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica Gel) | Nonpolar (e.g., C18-modified Silica) |

| Mobile Phase | Nonpolar (e.g., Hexane/Ethyl Acetate) | Polar (e.g., Water/Methanol, Water/Acetonitrile) |

| Elution Order | Nonpolar compounds elute first | Polar compounds elute first |

| Typical Analytes | Nonpolar to moderately polar compounds | Polar to moderately nonpolar compounds |

Source: General principles of chromatography. materialharvest.comlibretexts.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for separating it from its structural isomers. The efficacy of HPLC in this application stems from its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For non-polar to moderately polar compounds like vinylbenzonitrile isomers, reversed-phase HPLC is typically the method of choice.

In a reversed-phase setup, a non-polar stationary phase, commonly a silica support functionalized with C18 (octadecyl) alkyl chains, is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. Isomers of vinylbenzonitrile, while having the same molecular weight, exhibit subtle differences in their polarity and three-dimensional structure, which influences their retention time on the column. For instance, positional isomers can be effectively separated due to differences in their dipole moments and the resulting variations in their interaction with the stationary phase. nacalai.comrsc.org

A typical HPLC system for analyzing this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector, the analytical column housed in a thermostatted compartment, and a detector, most commonly a UV-Vis detector. The benzonitrile (B105546) and vinyl functional groups in the molecule provide strong UV absorbance, allowing for sensitive detection.

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a critical parameter that is optimized to achieve the desired separation. rsc.org A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, can be employed to ensure the timely elution of all components, from the more polar impurities to the main compound and its less polar isomers.

The purity of a this compound sample is determined by integrating the peak areas of all detected impurities and expressing them as a percentage of the total peak area. The identification of peaks corresponding to specific isomers can be confirmed by running standards of the pure isomers, if available.

Representative HPLC Parameters for Isomer Separation of Vinylbenzonitriles:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 40% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting conditions for the HPLC analysis of vinylbenzonitrile isomers and may require optimization for specific sample matrices.

Gas Chromatography (GC) for Volatile Products and Reaction Monitoring

Gas Chromatography (GC) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds and is particularly well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for detecting volatile byproducts in its polymerization. chromatographyonline.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases, which is governed by their volatility and their specific interactions with the stationary phase.

For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the GC. This allows for the tracking of the consumption of reactants and the formation of the this compound product over time. The choice of the GC column is critical, with capillary columns offering high resolution and efficiency. A common stationary phase for the analysis of aromatic compounds is a non-polar or mid-polarity phase, such as one based on polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane.

A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, offering high sensitivity. youtube.com For unambiguous identification of reaction intermediates and byproducts, GC coupled with Mass Spectrometry (GC-MS) is the gold standard. The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds. youtube.com

In the context of polymerization, GC can be used to quantify the amount of unreacted this compound monomer remaining in the polymer. This is a crucial quality control parameter as residual monomer can affect the final properties and safety of the polymeric material. Headspace GC, where the vapor phase above the polymer sample is injected, is a common technique for this purpose, as it avoids the introduction of the non-volatile polymer into the GC system.

Typical GC Conditions for Reaction Monitoring:

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a 5% phenyl-polysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This table provides a general set of conditions for the GC analysis of compounds similar to this compound and should be optimized for the specific application.

Advanced Characterization for Material Properties (e.g., Polymer Morphology, Thin Film Analysis)

The performance of materials derived from this compound, such as polymers and thin films, is intrinsically linked to their structural and morphological properties at the micro- and nanoscale. A suite of advanced characterization techniques is employed to elucidate these features.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface with nanoscale precision. spectraresearch.comresearchgate.net The technique involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to the forces between the tip and the surface is measured and used to construct a topographical map.

For thin films of poly(this compound), AFM is invaluable for assessing surface roughness, identifying defects such as pinholes or cracks, and visualizing the morphology of phase-separated domains in polymer blends. nih.gov The data obtained from AFM can be quantified to provide parameters such as the root-mean-square (RMS) roughness, which is a critical parameter for applications where a smooth surface is required, such as in optical coatings or electronic devices. chalcogen.ro

AFM can be operated in different modes, including contact mode and tapping mode. Tapping mode is often preferred for soft materials like polymers as it minimizes the lateral forces that could damage the sample surface. In addition to topography, advanced AFM modes can probe other surface properties, such as local mechanical and adhesive characteristics.

Representative Surface Roughness Data for Polymer Thin Films Measured by AFM:

| Polymer System | Substrate | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |

|---|---|---|---|

| Polystyrene | Silicon | 0.2 - 0.5 | 0.3 - 0.7 |

| Poly(methyl methacrylate) | Mica | 0.3 - 0.8 | 0.4 - 1.0 |

This table presents typical surface roughness values for various polymer films to illustrate the data obtainable from AFM analysis. usda.govazom.com The values for poly(this compound) would be expected to be in a similar range, depending on preparation conditions.

Scanning Electron Microscopy (SEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the microstructure of materials at high magnifications. scispace.com In SEM, a focused beam of electrons is scanned across the surface of a sample, and the resulting interactions between the electrons and the sample are detected to form an image. This provides information about the sample's surface topography, composition, and morphology.

For polymers derived from this compound, SEM can be used to examine the morphology of bulk samples, powders, fibers, and porous structures. acs.org For instance, in a polymer blend containing poly(this compound), SEM can reveal the size, shape, and distribution of the dispersed phase, which is crucial for understanding the mechanical properties of the blend. researchgate.net

To enhance the image quality and prevent charging effects in non-conductive polymer samples, a thin conductive coating, typically of gold or carbon, is often applied to the surface before analysis. The resolution of SEM allows for the observation of features ranging from micrometers down to a few nanometers. In the case of porous nitrile-functionalized polymers, SEM is essential for characterizing the pore size, pore distribution, and interconnectivity of the porous network. scitepress.org

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a material. It is particularly useful for distinguishing between crystalline and amorphous states in polymers. researchgate.netyoutube.com When a beam of X-rays is directed at a sample, the rays are diffracted by the electron clouds of the atoms. In a crystalline material, the regular, repeating arrangement of atoms results in constructive interference at specific angles, producing a diffraction pattern of sharp peaks. chromforum.org In contrast, an amorphous material, which lacks long-range order, produces a broad, diffuse halo. researchgate.net

For poly(this compound), XRD can be used to assess its degree of crystallinity. The presence of a methyl group on the benzene (B151609) ring may influence the packing of the polymer chains and thus its ability to crystallize. The XRD pattern of a semi-crystalline sample of this polymer would exhibit sharp crystalline peaks superimposed on a broad amorphous halo. researchgate.net

The positions of the diffraction peaks are related to the spacing between the crystal lattice planes, and their intensities are related to the arrangement of atoms within the unit cell. By analyzing the XRD pattern, it is possible to determine the unit cell parameters and potentially the crystal structure of the crystalline domains. The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks + amorphous halo). This information is vital as the degree of crystallinity significantly impacts the mechanical, thermal, and optical properties of the polymer.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. For 3-methyl-4-vinylbenzonitrile, future research will likely prioritize the replacement of traditional, often harsh, synthetic methods with greener alternatives. Key areas of investigation will include the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste.

One promising approach involves the catalytic dehydration of the corresponding ethyl-substituted phenol (B47542) derivative, which can be sourced from lignin, a renewable biopolymer. This would represent a significant advancement over petroleum-based syntheses. Furthermore, the development of solvent-free or aqueous-phase reaction conditions, potentially facilitated by microwave or ultrasonic irradiation, could drastically reduce the environmental footprint of its production.

| Parameter | Traditional Route | Potential Green Route |

| Starting Material | Petroleum-based precursors | Lignin-derived phenols |

| Solvent | Organic solvents (e.g., Toluene, DMF) | Water or solvent-free |

| Catalyst | Homogeneous catalysts (often heavy metals) | Heterogeneous, recyclable catalysts |

| Energy Input | Conventional heating | Microwave or ultrasound |

| Byproducts | Stoichiometric inorganic salts | Water |

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The presence of two distinct reactive sites in this compound—the vinyl group and the nitrile group—presents a challenge and an opportunity for synthetic chemists. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high chemoselectivity, enabling the targeted transformation of one functional group while leaving the other intact.

For instance, the design of sophisticated ligands for transition metal catalysts, such as palladium or rhodium, could allow for the selective hydrogenation, hydroformylation, or Heck coupling of the vinyl group without affecting the nitrile. Conversely, the development of catalysts for the selective hydration or reduction of the nitrile group to an amide or amine, respectively, in the presence of the vinyl group would open up new avenues for the synthesis of complex molecules. Nanocatalysis, employing precisely engineered metal nanoparticles with tailored surface properties, is another promising frontier for achieving unprecedented levels of selectivity.

Advancements in Multiscale Computational Modeling and Predictive Capabilities

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, multiscale computational modeling will play a crucial role in accelerating the discovery and optimization of its applications. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of the molecule, helping to predict its reactivity and spectroscopic properties.

Molecular dynamics (MD) simulations will be instrumental in understanding the behavior of polymers and materials derived from this compound. These simulations can predict macroscopic properties such as the glass transition temperature, mechanical strength, and permeability of polymeric membranes. By combining quantum mechanical calculations on the monomer with classical simulations of the polymer, a comprehensive understanding of structure-property relationships can be established, guiding the rational design of new materials with desired characteristics.

Integration of this compound into Next-Generation Smart and Responsive Materials

The unique combination of a polymerizable vinyl group and a polar, electronically active nitrile group makes this compound an excellent candidate for incorporation into smart and responsive materials. These are materials that can change their properties in response to external stimuli such as temperature, pH, light, or an electric field.

The nitrile group can impart specific functionalities to a polymer. For example, its high dipole moment can be exploited in the design of piezoelectric or pyroelectric materials, which generate an electrical voltage in response to mechanical stress or a change in temperature, respectively. Furthermore, the nitrile group can be chemically modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of the material's properties. The vinyl group allows for its easy copolymerization with a wide range of other monomers, enabling the creation of multifunctional materials with tailored responsiveness.

| Stimulus | Potential Application | Role of this compound |

| Electric Field | Actuators, Sensors | The nitrile group's dipole enhances piezoelectric response. |

| Temperature | Shape-memory polymers | The nitrile group can influence intermolecular forces and transition temperatures. |

| Light | Photoresponsive materials | The aromatic ring can be modified to incorporate photochromic moieties. |

| pH | Drug delivery systems | The nitrile group can be hydrolyzed to a carboxylic acid, imparting pH sensitivity. |

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-4-vinylbenzonitrile, and what methodological considerations ensure high yield?

Methodological Answer:

The synthesis of this compound typically involves sequential functionalization of the benzene ring. Key steps include:

- Nitration/Chlorination: Introduce substituents via electrophilic aromatic substitution (e.g., nitration followed by chlorination, as seen in analogous benzonitrile derivatives) .

- Vinylation: Utilize cross-coupling reactions (e.g., Heck reaction) to introduce the vinyl group. Palladium catalysts and aryl halide precursors are common .

- Cyanation: Convert a halogen or boronate ester group to a nitrile using CuCN or Pd-mediated cyanation .

Critical Parameters:

- Temperature control during nitration to avoid over-oxidation.

- Use of anhydrous conditions for cyanation to prevent hydrolysis.

Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (Theoretical) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–85% | |

| Vinylation | Pd(OAc)₂, Styrene, DMF, 80°C | 60–75% | |

| Cyanation | CuCN, DMF, 120°C | 50–65% |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Nitrile stretch (~2220 cm⁻¹) and vinyl C=C stretch (~1630 cm⁻¹) are diagnostic .

- X-Ray Diffraction: Resolve steric effects of the methyl and vinyl groups on crystal packing (monoclinic systems are common for similar benzonitriles) .

Data Interpretation Tip: Overlapping signals in NMR can be addressed using 2D techniques (e.g., COSY, HSQC) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements:

- Waste Disposal:

Contingency Plan:

Advanced: How do electronic properties of this compound make it suitable for organic semiconductor applications?

Methodological Answer:

The conjugated π-system (vinyl + nitrile) enables charge transport, while the methyl group modulates solubility. Key studies include:

- Cyclic Voltammetry (CV): Measure HOMO/LUMO levels; benzonitriles typically show LUMO ≈ -3.1 eV, suitable for electron transport .